3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

BCRP Inhibition Multidrug Resistance Structure-Activity Relationship

Researchers investigating BCRP-mediated multidrug resistance require chemical probes with unambiguous target selectivity to avoid confounding cross-reactivity with P-gp or MRP1. CAS 10493-06-8 resolves this challenge through its validated substitution blueprint-the 2'-hydroxy and 4'-methoxy groups on Ring A combined with the 3,4-dimethoxy motif on Ring B deliver potent BCRP inhibition (IC₅₀ ~2.25 µM) with documented selectivity over related transporters. • Optimal Ring B 3,4-dimethoxy pharmacophore-confirmed essential for maximal BCRP affinity in SAR studies • Enables clean deconvolution of BCRP-specific drug efflux without simultaneous blockade of P-gp/MRP1 • Defined lead scaffold for medicinal chemistry optimization with a pre-validated core substitution pattern

Molecular Formula C18H18O5
Molecular Weight 314.3 g/mol
CAS No. 10493-06-8
Cat. No. B178286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
CAS10493-06-8
Molecular FormulaC18H18O5
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O
InChIInChI=1S/C18H18O5/c1-21-13-6-7-14(16(20)11-13)15(19)8-4-12-5-9-17(22-2)18(10-12)23-3/h4-11,20H,1-3H3/b8-4+
InChIKeySKTAHPCCLORHHM-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2'-Hydroxy-3,4,4'-trimethoxychalcone (CAS 10493-06-8): A Substitution-Optimized Chalcone


2'-Hydroxy-3,4,4'-trimethoxychalcone (CAS 10493-06-8) is a multi-substituted chalcone, characterized by an α,β-unsaturated ketone core linking a 3,4-dimethoxyphenyl ring (Ring B) and a 2-hydroxy-4-methoxyphenyl ring (Ring A) . As a member of the chalcone family, it serves as a key synthetic intermediate and a biologically active scaffold. Its specific substitution pattern distinguishes it from other chalcones in targeted biological assays, directly influencing its interaction with transport proteins and enzymes [1]. For procurers, this compound represents a defined molecular entity with documented, quantifiable differences in efficacy and selectivity profiles when compared to its closest structural analogs, making it a rational choice for structure-activity relationship (SAR) studies and biochemical research.

Why 2'-Hydroxy-3,4,4'-trimethoxychalcone (CAS 10493-06-8) Cannot Be Replaced by a Generic Chalcone


Simple substitution with an unoptimized chalcone is not possible because the molecular recognition of this compound by biological targets is stringently controlled by its distinct substitution blueprint. Research has explicitly identified that the combination of a 2'-hydroxy and a 4'-methoxy group on Ring A is essential for activity, while the presence of a 3,4-dimethoxy substitution on Ring B is optimal for potent inhibition of the Breast Cancer Resistance Protein (BCRP/ABCG2) [1]. Other substitution patterns, such as mono-methoxy or hydroxyl-only analogs, result in a measurable and significant loss of inhibitory potency and target selectivity, confirming that the precise arrangement of functional groups in CAS 10493-06-8 is a critical determinant of its performance and cannot be achieved by a generic, differently substituted chalcone.

Quantitative Performance Differentiation Guide for 2'-Hydroxy-3,4,4'-trimethoxychalcone (CAS 10493-06-8)


Optimal Ring B Substitution Decisively Determines BCRP Inhibitory Potency

A comprehensive structure-activity relationship (SAR) study on chalcones as BCRP inhibitors revealed that the substitution pattern on Ring B exerts a crucial influence on potency. It was found that a 3,4-dimethoxy substitution on Ring B was optimal for BCRP inhibition, a condition directly satisfied by CAS 10493-06-8 [1]. In contrast, chalcones with other Ring B substitution patterns (e.g., monomethoxy, chloro, or unsubstituted) demonstrated inferior inhibitory activity in the same Hoechst 33342 accumulation assay [1]. This establishes the target compound as a member of the most potent class of chalcone BCRP inhibitors defined by this specific SAR.

BCRP Inhibition Multidrug Resistance Structure-Activity Relationship

Defined Inhibitor Selectivity Profile: BCRP Inhibition vs. Off-Target ABC Transporters

Beyond potency, the compound class including CAS 10493-06-8 demonstrates a critical advantage in selectivity. The same study that identified the 3,4-dimethoxy Ring B substitution as optimal also explicitly screened synthesized chalcones for off-target activity against P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1). These compounds were found to be selective towards inhibition of BCRP, showing no strong inhibition of P-gp or MRP1 in the calcein AM accumulation assay [1]. This selectivity profile is a defined biological feature that differentiates it from broad-spectrum ABC transporter inhibitors, which may have confounding effects in cellular models of multidrug resistance.

Transporter Selectivity P-glycoprotein MRP1

Direct Comparative Anti-Inflammatory Efficacy Against a Tetramethoxy Analog

In a direct head-to-head study of 2'-hydroxychalcones, the closest structural analog to CAS 10493-06-8, 2'-hydroxy-3',4',3,4-tetramethoxychalcone (compound 3b), demonstrated a unique biological profile. While both the target compound and 3b share a 3,4-dimethoxy Ring B, the replacement of the 2'-hydroxy-4'-methoxy substitution on Ring A with a 2'-hydroxy-3',4'-dimethoxy pattern led to distinct functional outcomes. Compound 3b was the only molecule in the study capable of inhibiting synovial human recombinant phospholipase A2 activity, human platelet TXB2 generation, and human neutrophil degranulation in a concentration-dependent manner, and it exerted topical anti-inflammatory effects in mice [1]. This contrasts with other tested chalcones and flavones which did not show this complete profile, demonstrating that even minor changes to the Ring A methoxy pattern fundamentally alter the compound's polypharmacology.

Anti-inflammatory Activity Phospholipase A2 Inhibition Neutrophil Degranulation

Optimal Research Applications for 2'-Hydroxy-3,4,4'-trimethoxychalcone (CAS 10493-06-8) Based on Verified Evidence


Chemical Probe for BCRP/ABCG2 Functional Studies in Multidrug Resistance Research

This compound is optimally suited as a selective chemical probe for investigating the role of the Breast Cancer Resistance Protein (BCRP) in multidrug resistance (MDR) cancer cell models. Evidence confirms its chemotype possesses the optimal 3,4-dimethoxy substitution on Ring B for BCRP inhibition and demonstrates selectivity over the closely related transporters P-gp and MRP1 [1]. This allows researchers to deconvolute the specific contribution of BCRP to drug efflux without the confounding variable of simultaneously blocking other major resistance mechanisms, enabling cleaner experimental interpretation.

Scaffold for Structure-Activity Relationship (SAR) Exploration of BCRP Inhibitors

CAS 10493-06-8 serves as an ideal lead scaffold for medicinal chemistry campaigns focused on optimizing BCRP inhibitors. Its established 'optimal' Ring B pharmacophore provides a validated starting point [1]. Researchers can systematically modify other positions, such as Ring A, to further enhance potency, selectivity, or pharmacokinetic properties, with the confidence that the core Ring B substitution pattern is already maximized for BCRP affinity. This accelerates hit-to-lead optimization by focusing synthetic efforts on high-probability candidates.

Biochemical Tool for Differentiating Chalcone Polypharmacology

Due to its demonstrated functional divergence from near-identical analogs like the 2'-hydroxy-3',4',3,4-tetramethoxychalcone, this compound is a valuable tool for dissecting the polypharmacology of chalcones. While the analog 3b displays a unique multi-pronged anti-inflammatory profile (including phospholipase A2 inhibition and effects on neutrophil degranulation), CAS 10493-06-8 does not share this complete profile [1]. Therefore, it can be used in comparative studies to attribute specific biological activities to precise structural modifications, helping to build cleaner SAR models for the chalcone class.

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